molecular formula C11H10N2O2S B1429561 Phenyl (4-methylthiazol-2-yl)carbamate CAS No. 813445-31-7

Phenyl (4-methylthiazol-2-yl)carbamate

Cat. No. B1429561
CAS RN: 813445-31-7
M. Wt: 234.28 g/mol
InChI Key: PAYDFOVMXTZFEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carbamates, including PMTC, can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .


Molecular Structure Analysis

The molecular structure of PMTC consists of a phenyl group attached to a carbamate group, which is further attached to a 4-methylthiazol-2-yl group.


Chemical Reactions Analysis

Carbamates, such as PMTC, can undergo various chemical reactions. For instance, they can be used in tin-catalyzed transcarbamoylation, which involves the reaction of primary and secondary alcohols with phenyl carbamate . This reaction proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .


Physical And Chemical Properties Analysis

PMTC is a white crystalline solid. Its molecular weight is 234.28 g/mol.

Scientific Research Applications

Antimicrobial Properties

  • Metal Complexes with Antimicrobial Activities : Carbamate ligands derived from 4-(1-methyl-1-phenylcyclobutyl-3-yl)-2-aminothiazole, similar in structure to Phenyl (4-methylthiazol-2-yl)carbamate, have been synthesized and characterized. These ligands and their metal complexes showed significant antimicrobial activities against various bacteria and yeasts, indicating their potential in antimicrobial applications (Cukurovalı et al., 2001).

  • Antimicrobial Activities of Novel Sulfonamide Hybrids : Novel sulfonamide carbamates, related to Phenyl (4-methylthiazol-2-yl)carbamate, demonstrated potent antimicrobial activities against certain bacteria, underlining their potential in combating microbial infections (Hussein, 2018).

Antitumor Applications

  • Potential Antineoplastic Agents : A study focused on bis(methylcarbamate) derivatives of heterocycles, similar to Phenyl (4-methylthiazol-2-yl)carbamate, for their potential antineoplastic properties. These compounds, however, did not exhibit significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

  • Synthesis of Antitumor and Antifilarial Agents : Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound related to Phenyl (4-methylthiazol-2-yl)carbamate, showed notable activity in inhibiting leukemia cell proliferation and possessed in vivo antifilarial activity, suggesting its potential as an antitumor and antifilarial agent (Kumar et al., 1993).

Synthesis-Related Studies

  • Synthesis of Carbamate Derivatives : Research has been conducted on the synthesis of various carbamate derivatives, including those structurally related to Phenyl (4-methylthiazol-2-yl)carbamate, for different applications in medicinal chemistry (Gan et al., 2021).

  • Novel Carbamides with Antitumor Activity : Isoxazolyl- and isothiazolylcarbamides, similar in structure to Phenyl (4-methylthiazol-2-yl)carbamate, have been synthesized and some showed high antitumor activity, indicating their potential in cancer therapy (Potkin et al., 2014).

Safety And Hazards

While specific safety and hazard information for PMTC was not found in the search results, phenyl carbamate, a related compound, is recommended for use as a laboratory chemical and is advised against use in food, drugs, pesticides, or biocidal products .

properties

IUPAC Name

phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYDFOVMXTZFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (4-methylthiazol-2-yl)carbamate

Synthesis routes and methods I

Procedure details

Step 1 A solution of 2-amino-4-methylthiazole (11.42 g, 0.10 mol) in DCM was cooled to 0° C. and treated with TEA (12.1 g, 0.12 mol), then phenyl chloroformate (15.6 g, 0.10 mol) was added dropwise with stirring. The mixture was stirred for 10 minutes, then was washed with NaHCO3 (aq), water and brine, and dried and concentrated. The residue was purified by column chromatography (eluting with 60:40 hexane-EtOAc) to give phenyl 4-methylthiazol-2-ylcarbamate as a white solid (12 g, 51%). 1H NMR (300 MHz, chloroform-d) δ 12.38 (bs, 1H) 7.47-7.40 (m, 2H) 7.30-7.19 (m, 3H) 6.52 (d, J=1.1 Hz, 1H) 2.41 (d, J=0.8 Hz, 3H).
Quantity
11.42 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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[Compound]
Name
TEA
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-amino-4-methylthiazole (11.42 g, 0.10 mol) in CH2Cl2 was cooled to 0° C. in an ice bath and treated with Et3N (12.1 g, 0.12 mol). While stirring, the mixture was treated with phenyl chloroformate (15.6 g, 0.10 mol) drop-wise from an addition funnel. After the addition was complete the mixture was stirred for 10 minutes. The reaction mixture was washed with saturated NaHCO3, water, brine and then dried over MgSO4. The solution was filtered and the solvent removed under vacuum in a rotary evaporator and the resulting solid was chromatographed on silica gel (eluting with 40% ethyl acetate/hexane) to give 12 g of the desired carbamate as a white solid. 1H NMR (300 MHz, CDCl3) δ δ 12.38 (bs, 1 H), 7.47-7.40 (m, 2H), 7.30-7.19 (m, 3H), 6.52 (d, J=1.1 Hz, 1H), 2.41 (d,J=0.8 Hz, 3H). Method 2: Synthesis of phenyl 5-acetyl-4-methylthiazol-2-ylcarbamate.
Quantity
11.42 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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12.1 g
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15.6 g
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Reaction Step Three

Synthesis routes and methods III

Procedure details

In a round-bottom flask, NaH 60% dispersion in mineral oil (3.07 g, 77 mmol) was washed 2× with hexane and suspended in DMF. Then 2-amino-5-acetyl-4-methyl-thiazole (10.0 g, 64 mmol) was added and stirred while cooling in an ice bath. Stirring continued until the NaH was consumed. Diphenyl carbonate (34 g, 160 mmol) was added while cooling and after the addition was complete the reaction mixture was stirred for an additional 30 minutes at room temperature. The DMF was removed on a rotary evaporator (high vacuum, 40° C.) to yield a brown residue. This residue was dissolved in 1 L of CHCl3 and washed successively with 2 L of 0.5N HCl, 2×1 L of water, and finally by 1 L of brine. The aqueous portions were back extracted twice with 300 ml of CHCl3. The combined organic fractions were dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to give a white solid. This was chromatographed on silica (15%-70% EtOAc/hexane) to give 15 g of the desired carbamate as a white solid. Mp 180-182° C. 1H NMR (300 MHz, CDCl3) δ 11.42 (bs, 1H), 7.47-7.40 (m, 2H), 7.33-7.27 (m, 1H), 7.22-7.18 (m, 2H), 2.72 (s, 3H), 2.50 (s, 3H). ESI MS: (M+H)+=277.1. Anal. Calcd for C13H12N2O3S: C, 56.51; H 4.39; N, 10.14; S, 11.60. Found: C, 56.42; H, 4.31; N, 10.11; S, 11.74. A similar procedure as described above for Example 1 was used to synthesize all the other examples listed in Table 1.
Name
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0 (± 1) mol
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Reaction Step One
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Name
oil
Quantity
3.07 g
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Reaction Step One
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0 (± 1) mol
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Reaction Step One
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10 g
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0 (± 1) mol
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Quantity
34 g
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1 L
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Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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